molecular formula C12H11ClFN3 B1467358 6-chloro-N-(2-fluorobenzyl)-2-methylpyrimidin-4-amine CAS No. 1111849-98-9

6-chloro-N-(2-fluorobenzyl)-2-methylpyrimidin-4-amine

Cat. No. B1467358
CAS RN: 1111849-98-9
M. Wt: 251.69 g/mol
InChI Key: OBQWYNPZLVGLTR-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-fluorobenzyl)-2-methylpyrimidin-4-amine is a synthetic compound with a variety of potential applications in scientific research. It is a pyrimidine derivative with a chloro group and a fluorobenzyl group attached to the nitrogen atom. It is a colorless solid that is soluble in water and a variety of organic solvents. This compound has been studied in a variety of scientific research applications, including as a potential therapeutic agent, as an enzyme inhibitor, and as an anti-inflammatory agent.

Scientific Research Applications

Chemical Synthesis and Reactions

Research has explored the synthesis and chemical reactions involving pyrimidine derivatives, showing the versatility and reactivity of these compounds. For instance, studies have documented the ring transformations in reactions of heterocyclic halogeno compounds with nucleophiles, demonstrating how such reactions can lead to the formation of aminopyrimidines and other derivatives through rearrangements and ring transformations (Hertog, Plas, Pieterse, & Streef, 2010). Another study focused on the conformational analysis and crystal structure of a closely related compound, highlighting the importance of structural characterization in understanding the chemical behavior of these molecules (Ribet, Pena, Maurel, Belin, Tillard, Vacher, Bonnaud, & Colpaert, 2005).

Crystal Structure Analysis

Crystal and molecular structure analyses provide insights into the conformational preferences and stability of pyrimidine derivatives. Odell et al. (2007) detailed the crystal structures of isomeric compounds related to pyrimidine, emphasizing the role of hydrogen-bonding interactions in stabilizing these structures and confirming computational predictions of restricted rotation (Odell, McCluskey, Failes, & Tiekink, 2007).

Chemical Behavior and Stability

Studies have investigated the regioselectivity of reactions involving pyrimidine derivatives, shedding light on the selective displacement reactions and the stability of these compounds under various conditions. Doulah et al. (2014) examined the regioselective displacement reaction of ammonia with a bromo-dichloro-methylpyrimidine, which led to the formation of bromo-chloro-methylpyrimidin-4-amine as a main product, demonstrating the nuanced chemical behavior of these compounds (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).

Applications in Medicinal Chemistry

While the focus is on excluding information related to drug use, dosage, and side effects, it's notable that related compounds have been explored for potential medicinal applications, such as in the synthesis of novel compounds with antituberculous effects or as non-nucleoside reverse transcriptase inhibitors for HIV-1, indicating the broader implications of research on pyrimidine derivatives (Erkin & Krutikov, 2007; Loksha, Pedersen, Loddo, & la Colla, 2016).

Biochemical Analysis

Biochemical Properties

6-chloro-N-(2-fluorobenzyl)-2-methylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 isoforms, which are crucial for drug metabolism . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting the metabolic pathways they regulate.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by affecting the Ras/Erk and PI3K/Akt signaling pathways . Additionally, it can alter gene expression profiles, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition results in downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability over time, with minimal degradation observed in in vitro studies . Long-term exposure to this compound has been shown to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, affecting the metabolism of other compounds . This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects its interactions with biomolecules and its overall efficacy in modulating cellular processes.

properties

IUPAC Name

6-chloro-N-[(2-fluorophenyl)methyl]-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3/c1-8-16-11(13)6-12(17-8)15-7-9-4-2-3-5-10(9)14/h2-6H,7H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQWYNPZLVGLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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